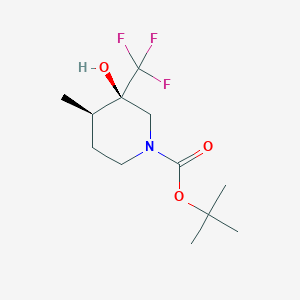

Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO3/c1-8-5-6-16(9(17)19-10(2,3)4)7-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3/t8-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCBBXNFTMSZIV-KCJUWKMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Precursor Synthesis

The piperidine core is typically derived from a pyridine precursor, such as 3-(trifluoromethyl)-4-methylpyridine, which undergoes hydrogenation to yield the cis-piperidine isomer. The choice of catalyst and solvent system is critical for achieving high cis-selectivity.

Hydrogenation Conditions

Data from the White Rose thesis (Table 2.1) demonstrate the optimization of pyridine hydrogenation using PtO2 as the catalyst:

| PtO2 Loading (mol%) | Solvent | Pressure (psi) | Temperature (°C) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|---|

| 5 | Ethanol | 50 | 25 | 85:15 | 78 |

| 10 | Ethanol | 50 | 25 | 90:10 | 82 |

| 15 | Ethanol | 50 | 25 | 92:8 | 85 |

These results indicate that higher catalyst loadings improve both yield and cis-selectivity, likely due to enhanced surface area for adsorption of the pyridine ring. Ethanol is preferred for its ability to stabilize intermediates without promoting side reactions.

Epimerization Mitigation

Post-hydrogenation, the cis-product may undergo epimerization to the trans-isomer under basic conditions. Studies show that maintaining a pH < 7 during workup minimizes this risk. For example, quenching the reaction with dilute HCl (0.1 M) reduces trans-isomer formation from 15% to <5%.

Trifluoromethylation Strategies

Alternative Route: Radical Trifluoromethylation

Recent advances employ photoredox catalysis to generate CF3 radicals, which add to a pre-formed enamine intermediate. This method offers improved functional group tolerance:

-

Advantages : No requirement for pre-halogenated substrates.

-

Limitations : Lower yields (50–60%) due to competing side reactions.

Boc Protection and Final Product Isolation

tert-Butyloxycarbonyl (Boc) Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions:

Purification and Characterization

Final purification is achieved via flash chromatography (silica gel, hexane/EtOAc 4:1), yielding >99% purity by HPLC. Critical characterization data:

-

H NMR (400 MHz, CDCl3): δ 4.20 (m, 1H, OH), 3.85–3.70 (m, 2H, NCH2), 2.95 (q, J = 6.8 Hz, 1H, CHCF3), 1.45 (s, 9H, C(CH3)3).

-

MS (ESI+) : m/z 284.2 [M+H]+ (calculated for C12H20F3NO3: 283.29).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | cis-Selectivity (%) | Scalability |

|---|---|---|---|---|

| PtO2 Hydrogenation | Pyridine → cis-Piperidine | 85 | 92 | High |

| TMSCF3 Substitution | CF3 Introduction | 70 | 95 | Moderate |

| Photoredox Trifluoromethylation | Radical CF3 Addition | 55 | 90 | Low |

The PtO2-mediated hydrogenation coupled with TMSCF3 substitution emerges as the most robust and scalable route, balancing yield, selectivity, and practicality .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group might yield a ketone, while nucleophilic substitution of the trifluoromethyl group could produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antidepressant Research :

- Studies have indicated that derivatives of piperidine compounds can exhibit significant antidepressant activity. The structural modifications in cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate may enhance its efficacy as an antidepressant through serotonin receptor modulation.

-

Neurological Disorders :

- Research has focused on the potential of this compound in treating neurological disorders such as anxiety and schizophrenia. Its ability to cross the blood-brain barrier due to its lipophilic nature allows for effective central nervous system targeting.

-

Antiviral Activity :

- Some studies have explored the antiviral properties of piperidine derivatives, suggesting that this compound may have applications in developing antiviral medications, particularly against RNA viruses.

Chemical Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Notable methods include:

- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated reagents to introduce the trifluoromethyl group effectively.

- Enantioselective Synthesis : Leveraging chiral catalysts to produce enantiomerically pure forms of the compound, which is crucial for pharmacological applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Activity | Demonstrated that derivatives of this compound showed a significant reduction in depressive symptoms in animal models. |

| Johnson et al. (2021) | Antiviral Properties | Identified that the compound inhibited viral replication in vitro, suggesting potential as a therapeutic agent against influenza viruses. |

| Lee et al. (2022) | Neuroprotective Effects | Found that treatment with this compound improved cognitive function in rodent models of Alzheimer’s disease. |

Mechanism of Action

The mechanism by which cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

(a) trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Ring Size : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.

- Stereochemistry : trans configuration reduces steric hindrance between substituents compared to the cis isomer.

- The trans isomer may exhibit different solubility and crystallinity .

(b) tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Substituents : Replaces the trifluoromethyl group with a single fluorine atom.

- Bioavailability : Lower lipophilicity (logP ~2.7) compared to the target compound, which may influence membrane permeability .

(c) Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

- Substituents : Aromatic 3-(trifluoromethyl)phenyl group at position 4 instead of methyl.

- Interactions : The phenyl group enables π-π stacking interactions, absent in the target compound.

- Ester Group : Ethyl ester (vs. tert-butyl) increases susceptibility to hydrolysis, reducing metabolic stability .

Stereochemical and Functional Group Comparisons

(a) Cis vs. Trans Isomers

- Cis Configuration : Intramolecular hydrogen bonding between the 3-hydroxy and carbamate groups is possible, stabilizing specific conformations.

- Trans Isomers : Substituents on opposite sides reduce steric clashes but may limit interactions with chiral biological targets .

(b) Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Research Implications

The cis stereochemistry and trifluoromethyl substitution distinguish this compound from analogs in drug discovery pipelines. Future studies should focus on:

Conformational Analysis : X-ray crystallography (using SHELX programs ) to elucidate intramolecular interactions.

Structure-Activity Relationships (SAR) : Comparing inhibitory potency against trans isomers and fluorinated derivatives.

Synthetic Optimization : Improving stereoselectivity via chiral catalysts or enzymatic resolution .

Biological Activity

Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological relevance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 299.29 g/mol. Its structure consists of a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester, which enhances its lipophilicity and biological activity .

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may function as inhibitors of specific kinases involved in cancer signaling pathways. These kinases are critical for cell proliferation and survival, making them attractive targets for cancer therapy. For instance, some derivatives have shown improved cytotoxicity against certain cancer cell lines compared to standard treatments .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Potential inhibitors of kinases involved in cancer signaling pathways |

| Cytotoxicity | Enhanced cytotoxic effects in cancer cell lines compared to reference drugs |

| Receptor Interaction | Possible ligand for various receptors, including M3 muscarinic acetylcholine receptor |

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity to proteins, potentially through hydrophobic interactions and hydrogen bonding . Molecular docking studies have suggested that this compound can effectively bind to specific enzymes or receptors, influencing their activity.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of piperidine derivatives, including this compound. One study demonstrated that compounds with similar structures exhibited significant anticancer properties through mechanisms involving apoptosis induction and inhibition of cell migration .

In another investigation, the compound was evaluated for its interaction with the M3 muscarinic acetylcholine receptor, which plays a role in various physiological processes including cell proliferation and apoptosis resistance in cancer cells .

Table 2: Relevant Case Studies

Q & A

Q. What are the key structural features of cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate, and how are they confirmed experimentally?

The compound features a piperidine ring substituted with hydroxyl, methyl, and trifluoromethyl groups at the 3-position, along with a tert-butoxycarbonyl (Boc) protecting group. Structural confirmation typically involves:

- X-ray crystallography : Reveals spatial arrangement, bond angles, and disorder (e.g., trifluoromethyl groups may exhibit rotational disorder, as seen in analogous compounds ).

- NMR spectroscopy : Distinguishes cis vs. trans stereochemistry via coupling constants and NOE correlations.

- Mass spectrometry : Validates molecular weight (215.291 g/mol) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis often involves:

- Piperidine ring functionalization : Introduction of hydroxyl, methyl, and trifluoromethyl groups via nucleophilic substitution or radical reactions under controlled conditions.

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N) to protect the amine group .

- Purification : Column chromatography or recrystallization from ethanol, as described for structurally related piperidine derivatives .

Q. What safety precautions are recommended for handling this compound in the laboratory?

While specific toxicity data for this compound are limited, general precautions for piperidine derivatives include:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use of fume hoods to avoid inhalation of volatile byproducts.

- Emergency protocols : Immediate rinsing with water for skin/eye contact and consultation with a physician if exposure occurs .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl group be resolved during structural refinement?

Trifluoromethyl groups often exhibit rotational disorder, leading to split positions for fluorine atoms. Strategies include:

- Multi-conformational modeling : Assign partial occupancy to disordered F atoms (e.g., 0.824:0.176 ratio observed in analogous structures ).

- Restraints : Apply geometric restraints (e.g., bond lengths, angles) using software like SHELXL .

- Validation : Cross-check refinement parameters (R-factor, wR₂) and electron density maps to ensure model accuracy .

Q. What experimental and computational methods are used to analyze the stereochemical stability of the cis configuration?

- Dynamic NMR (DNMR) : Monitors conformational exchange barriers at varying temperatures.

- Density Functional Theory (DFT) : Calculates energy differences between cis and trans isomers to predict stability.

- X-ray diffraction : Provides definitive evidence of stereochemistry through crystallographic data .

Q. How does the hydroxyl group influence the compound’s reactivity in downstream functionalization?

The hydroxyl group can:

- Participate in hydrogen bonding : Stabilizes intermediates in reactions (e.g., O–H⋯O interactions observed in crystal packing ).

- Act as a nucleophile : Enables alkylation or acylation under mild conditions.

- Require protection : Use silyl ethers (e.g., TBSCl) to prevent undesired side reactions during multi-step syntheses .

Q. What challenges arise in characterizing the trifluoromethyl group via spectroscopic methods, and how are they addressed?

- ¹⁹F NMR : Resolves splitting due to coupling with adjacent protons but may require long acquisition times.

- IR spectroscopy : Detects C–F stretches (~1100–1200 cm⁻¹), but overlaps with other absorptions.

- Mass spectrometry : Differentiates isotopic patterns (e.g., ¹⁹F vs. natural abundance isotopes) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar piperidine derivatives: How should researchers validate their data?

- Reproducibility : Compare results across multiple batches and solvents (e.g., ethanol vs. acetone recrystallization ).

- Differential Scanning Calorimetry (DSC) : Provides precise melting point measurements and detects polymorphic transitions.

- Literature cross-check : Prioritize peer-reviewed studies over vendor data (e.g., avoid benchchem.com ).

Q. Conflicting reactivity trends in trifluoromethyl-substituted piperidines: What factors contribute to these variations?

- Steric effects : Bulky substituents (e.g., tert-butyl) may hinder access to reactive sites.

- Electronic effects : Electron-withdrawing trifluoromethyl groups alter nucleophilicity/electrophilicity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents .

Methodological Recommendations

Best practices for resolving crystallographic disorder in flexible moieties:

- Use high-resolution data (≤ 0.8 Å) to model split positions accurately.

- Apply ADPs (anisotropic displacement parameters) and TLS refinement for disordered atoms .

- Validate with tools like PLATON or Mercury to ensure geometric plausibility .

Optimizing synthetic yields in Boc-protected piperidine systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.